
2-Amino-4-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and an isopropoxy group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-nitrobenzoic acid with iodopropane in the presence of potassium carbonate (K2CO3) to form the intermediate isopropyl 2-isopropoxy-4-nitrobenzoate. This intermediate is then hydrolyzed using 45% sodium hydroxide (NaOH) in a tetrahydrofuran-ethanol (THF-EtOH) mixture at 80°C to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Amino-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form amino derivatives.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides (e.g., bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amino-substituted benzoic acids.
科学的研究の応用
2-Amino-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isopropoxy group may influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-4-nitrobenzoic acid
- 2-Hydroxy-4-isopropoxybenzoic acid
- 4-Isopropoxybenzoic acid
Comparison
2-Amino-4-isopropoxybenzoic acid is unique due to the presence of both an amino group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds. For instance, 2-Amino-4-nitrobenzoic acid lacks the isopropoxy group, which affects its solubility and reactivity in different chemical environments.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-amino-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) |
InChIキー |
KTZDGVKBSMLMNZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


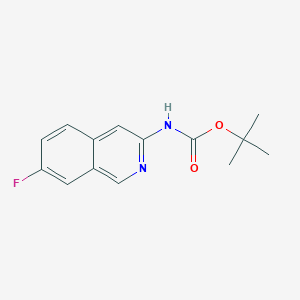
![3-[4-Bromo-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676248.png)
![1H-pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13676260.png)
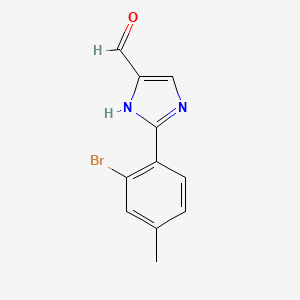
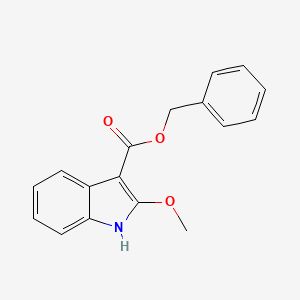
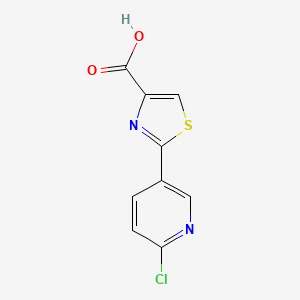
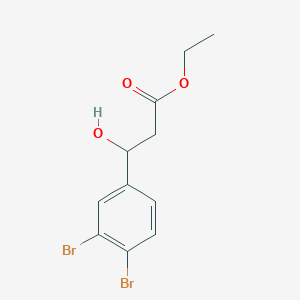
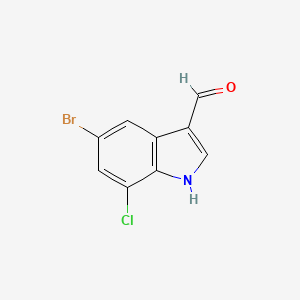
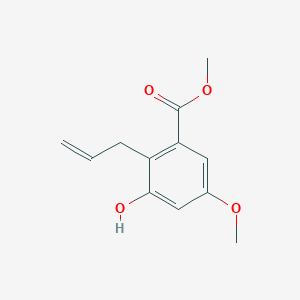
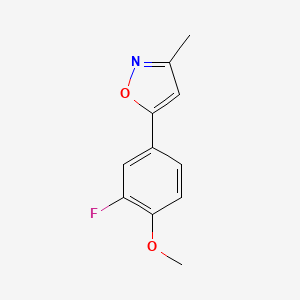
![2-Chloro-7-iodo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13676298.png)
![8-Chloro-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13676306.png)
![7-Chloro-3-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13676314.png)

